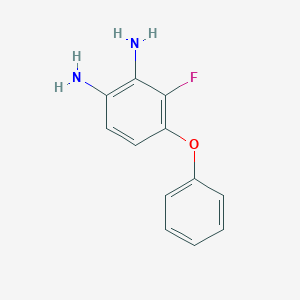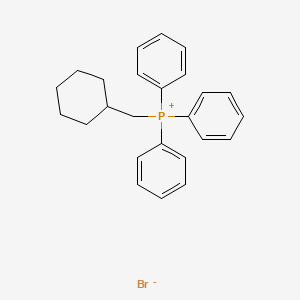
(Cyclohexylmethyl)triphenylphosphonium bromide
描述
(Cyclohexylmethyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H28BrP. It is a quaternary phosphonium salt that is often used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is to react triphenylphosphine with cyclohexylmethyl bromide under reflux conditions in an appropriate solvent such as toluene or acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(Cyclohexylmethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Typical solvents for these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting this compound with sodium methoxide would yield (Cyclohexyl)methyltriphenylphosphonium methoxide.
科学研究应用
(Cyclohexylmethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to synthesize alkenes from carbonyl compounds.
Biology: The compound’s lipophilic nature allows it to be used in studies involving membrane transport and cellular uptake.
Industry: The compound is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (Cyclohexylmethyl)triphenylphosphonium bromide primarily involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which then decomposes to yield the desired alkene and triphenylphosphine oxide.
相似化合物的比较
Similar Compounds
- Methyltriphenylphosphonium Bromide
- Benzyltriphenylphosphonium Bromide
- Allyltriphenylphosphonium Bromide
Uniqueness
(Cyclohexylmethyl)triphenylphosphonium bromide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other similar compounds. This can influence its reactivity and the types of products formed in chemical reactions.
属性
分子式 |
C25H28BrP |
|---|---|
分子量 |
439.4 g/mol |
IUPAC 名称 |
cyclohexylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C25H28P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
InChI 键 |
WGKJVVSZBRJVNS-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
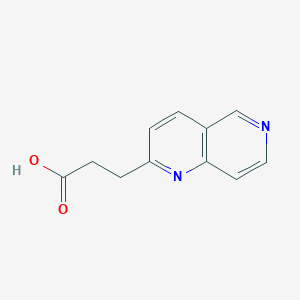

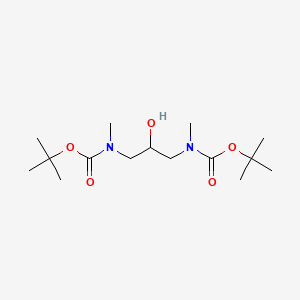
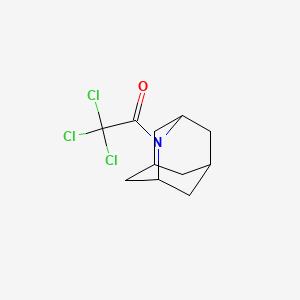


![5-[Tert-butyl(dimethyl)silyl]-4-(hydroxymethyl)-3-furaldehyde](/img/structure/B8305343.png)

